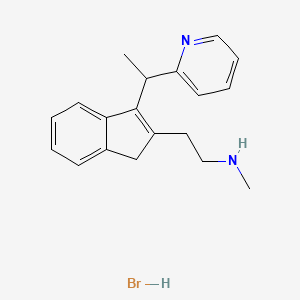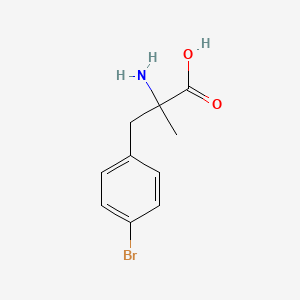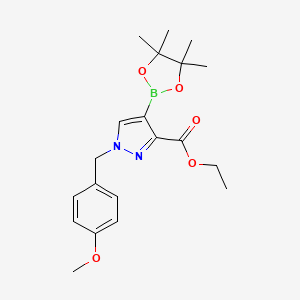![molecular formula C11H21NO4 B12290300 tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxane ring can be reduced to form a more saturated cyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the oxane ring may produce a more saturated cyclic compound.
Applications De Recherche Scientifique
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and activity of the compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate: A structural isomer with different stereochemistry.
tert-Butyl (3-hydroxypropyl)carbamate: A related compound with a different alkyl chain length.
Uniqueness
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and an oxane ring
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Clé InChI |
FTBOFNJQEUGOPO-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1COCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)

![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)

![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)
![2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)

